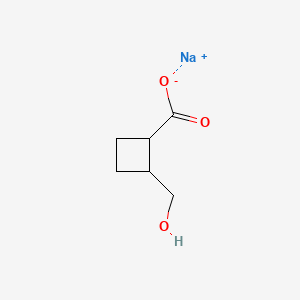

Sodium 2-(hydroxymethyl)cyclobutanecarboxylate

Description

Sodium 2-(hydroxymethyl)cyclobutanecarboxylate is a cyclobutane-derived compound featuring a hydroxymethyl (-CH$_2$OH) substituent and a sodium carboxylate (-COO⁻Na$^+$) group. The cyclobutane ring confers conformational rigidity, making such derivatives valuable in pharmaceutical and materials science applications. The sodium salt form likely improves stability and bioavailability compared to its carboxylic acid or ester counterparts.

Properties

IUPAC Name |

sodium;2-(hydroxymethyl)cyclobutane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3.Na/c7-3-4-1-2-5(4)6(8)9;/h4-5,7H,1-3H2,(H,8,9);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUOILSOUHIBNBC-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1CO)C(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NaO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.12 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solid-State Photodimerization

Solid-state reactions offer inherent control over regioselectivity by preorganizing olefins in crystal lattices. For example, cinnamic acid derivatives undergo [2+2] photodimerization to yield truxillic or truxinic acids, depending on crystal packing. Adapting this approach, a hydroxymethyl-substituted cinnamate precursor could dimerize to form a cyclobutane core. However, heterodimerization (combining two different olefins) remains challenging due to the need for precise cocrystallization.

Visible Light Photoredox Catalysis

Recent advances in visible light photoredox catalysis enable stereoselective [2+2] cycloadditions under milder conditions. Yoon and co-workers demonstrated controlled heterodimerization of aryl enones using Ru(bpy)₃²⁺ as a catalyst. Applying this methodology, a hydroxymethyl-enone and a carboxylate-bearing olefin could dimerize to form the target cyclobutane. Key advantages include:

-

Stereocontrol : Chiral ligands or substrates direct facial selectivity.

-

Functional Group Tolerance : Polar groups like hydroxymethyl are compatible with the reaction conditions.

C–H Functionalization Approaches

Direct functionalization of cyclobutane C–H bonds provides a modular route to install substituents. Palladium-catalyzed C–H arylation, pioneered by Daugulis, enables bis-arylation of cyclobutanes with high efficiency.

Palladium-Catalyzed Arylation

Cyclobutane 28 , equipped with an aminoquinoline directing group, undergoes bis-arylation with iodobenzene to yield 29 in 97% yield as a single diastereomer. This methodology could be adapted to introduce hydroxymethyl groups by substituting aryl iodides with hydroxymethyl-containing analogues. For example, iodobenzyl alcohol derivatives might undergo similar coupling, though steric and electronic effects would require optimization.

Directed C–H Olefination and Alkynylation

Chatani’s protocol enables alkynylation of cyclobutanes, as seen in the synthesis of 36 (83% yield). Subsequent hydrogenation of the alkyne to a hydroxymethyl group (via hydroboration-oxidation) could furnish the desired substituent. Similarly, olefination with styrenyl iodides (e.g., 34 , 77% yield) offers a pathway to install unsaturated linkages for further functionalization.

Electrocyclization and Ring-Closing Methods

Methyl Coumalate Electrocyclization

Methyl coumalate (78 ) undergoes UV-induced 4π electrocyclization to form photopyrone 77 , which is reduced to cyclobutane dicarboxylates. Hydrogenation of one ester to a hydroxymethyl group (via LiAlH₄) and saponification of the other to a sodium carboxylate would yield the target compound. This route benefits from:

-

Scalability : Photoreactions are amenable to continuous flow systems.

-

Diastereoselectivity : Reduction steps can be stereochemically controlled using chiral catalysts.

Desymmetrization of Cyclobutanedicarboxylates

1,3-Cyclobutanedicarboxylates (e.g., 75 ) serve as symmetric precursors for desymmetrization. Monoarylation of 75 with 3,4,5-trimethoxyiodobenzene (81 ) under optimized conditions (HFIP solvent, pivalic acid) yields 82 (30–60% yield). Subsequent reduction and saponification would generate the hydroxymethyl and carboxylate groups.

Functional Group Interconversion and Neutralization

Carboxylate Formation via Neutralization

The final step in many syntheses involves neutralizing a carboxylic acid with sodium hydroxide, as exemplified in sodium butyrate production. For sodium 2-(hydroxymethyl)cyclobutanecarboxylate, treating the free acid with aqueous NaOH (1:1 molar ratio) under controlled pH (8.5–9.0) followed by spray drying yields the sodium salt. Key parameters include:

Hydroxymethyl Group Introduction

Reduction of ester or aldehyde intermediates provides hydroxymethyl groups. For example, DIBAL reduction of aminoquinoline-directed amides (e.g., 109 ) yields aldehydes, which can be further reduced to alcohols.

Comparative Analysis of Synthetic Routes

| Method | Key Step | Yield (%) | Stereocontrol | Scalability |

|---|---|---|---|---|

| Photochemical [2+2] | Olefin dimerization | 30–60 | Moderate | High |

| C–H Functionalization | Pd-catalyzed arylation | 60–97 | High | Moderate |

| Electrocyclization | Methyl coumalate rearrangement | 20–40 | Low | High |

| Neutralization | NaOH treatment | >98 | N/A | Industrial |

Key Findings :

Chemical Reactions Analysis

Acid-Base and Salt Formation

The carboxylate group participates in acid-base reactions:

-

Protonation : Treatment with HCl yields 2-(hydroxymethyl)cyclobutanecarboxylic acid .

-

Salt Exchange : Reacts with metal salts (e.g., AgNO₃) to form insoluble metal carboxylates.

Esterification and Amide Formation

The sodium carboxylate serves as a nucleophile in:

-

Esterification : Reacts with alkyl halides (e.g., CH₃I) in polar aprotic solvents (DMF, DMSO) to regenerate esters.

-

Amide Coupling : With amines (e.g., H₂N-R) using coupling agents like EDC/HOBt, forming cyclobutane-derived amides.

Functionalization of the Hydroxymethyl Group

The –CH₂OH group undergoes:

-

Oxidation : Using Jones reagent (CrO₃/H₂SO₄) or TEMPO/NaClO to yield 2-carboxycyclobutanecarboxylic acid .

-

Protection : Silylation (e.g., TBSCl) or acetylation (Ac₂O) to stabilize the hydroxyl group during further reactions.

Cyclobutane Ring Modifications

The strained cyclobutane ring enables unique transformations:

-

C–H Functionalization : Palladium-catalyzed arylation at cyclobutane C–H bonds (e.g., with aryl iodides) forms arylated derivatives (Table 2) .

| Catalyst System | Aryl Halide | Yield (%) |

|---|---|---|

| Pd(OAc)₂/PivOH/HFIP | 3,4,5-(OMe)₃C₆H₂I | 30 |

| Pd(OAc)₂/PivOH/TFE | 4-NO₂C₆H₄I | 45 |

-

Ring-Opening : Under acidic or thermal conditions, the cyclobutane ring may undergo fragmentation to form alkenes or dienes.

Stability and Degradation

-

Thermal Stability : Decomposes above 200°C, releasing CO₂ and forming cyclobutanol derivatives.

-

Photodegradation : UV exposure induces radical-mediated ring cleavage.

Scientific Research Applications

Antagonism of Lysophosphatidic Acid Receptors

Recent studies have indicated that compounds similar to sodium 2-(hydroxymethyl)cyclobutanecarboxylate can act as antagonists to lysophosphatidic acid (LPA) receptors. LPA is involved in several pathological conditions, including fibrosis and cancer progression. For instance, a patent describes cyclobutyl carboxylic acids as effective LPA antagonists, suggesting that sodium 2-(hydroxymethyl)cyclobutanecarboxylate could be explored for similar therapeutic uses .

Treatment of Inflammatory Diseases

The compound's ability to inhibit LPA signaling pathways positions it as a potential treatment for inflammatory diseases such as Non-alcoholic Steatohepatitis (NASH). By modulating the physiological activity of LPA, sodium 2-(hydroxymethyl)cyclobutanecarboxylate may help mitigate liver inflammation and fibrosis .

Antibacterial Properties

Research into related compounds has shown that cyclobutane derivatives can exhibit antibacterial properties against various pathogens. These compounds have been tested against gram-negative bacteria, suggesting potential applications in treating bacterial infections and conditions exacerbated by endotoxins .

Building Block in Organic Chemistry

Sodium 2-(hydroxymethyl)cyclobutanecarboxylate serves as a versatile building block in organic synthesis. Its functional groups allow it to participate in various chemical reactions, facilitating the synthesis of more complex molecules. This property is particularly valuable in the development of new pharmaceuticals and chemical entities .

Synthesis of Nucleoside Analogues

In the synthesis of nucleoside analogues, sodium 2-(hydroxymethyl)cyclobutanecarboxylate can be utilized to create methylenecyclobutane derivatives, which may exhibit enhanced biological activity compared to traditional nucleosides . This application highlights its role in advancing antiviral and anticancer therapies.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Sodium 2-(hydroxymethyl)cyclobutanecarboxylate involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The carboxylate group can also interact with metal ions and other charged species, affecting the compound’s overall reactivity and function .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key structural analogs and their distinguishing features:

Physicochemical Properties

- Solubility : The sodium carboxylate form is expected to exhibit superior water solubility compared to methyl esters (e.g., ’s methyl 2,2-dimethyl-3-hydroxycyclobutanecarboxylate) or lipophilic benzyl derivatives .

- Reactivity : The carboxylate group in the sodium salt enhances nucleophilicity, enabling reactions in aqueous media. In contrast, methyl esters () undergo hydrolysis under acidic/basic conditions .

Research Implications

- Pharmaceutical Applications: The sodium salt’s solubility and stability make it a candidate for drug formulations, whereas methylamino derivatives () could serve as intermediates for bioactive molecules .

- Material Science : The rigidity of cyclobutane derivatives, combined with functional group diversity, supports applications in polymer design or catalysis.

Biological Activity

Sodium 2-(hydroxymethyl)cyclobutanecarboxylate is a compound that has garnered attention for its potential biological activities, particularly in the context of its interactions with various biological pathways and its therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Sodium 2-(hydroxymethyl)cyclobutanecarboxylate is a sodium salt derived from cyclobutanecarboxylic acid. Its structure includes a cyclobutane ring with a hydroxymethyl group and a carboxylate moiety, which contributes to its solubility and biological activity.

The biological activity of sodium 2-(hydroxymethyl)cyclobutanecarboxylate is primarily linked to its role as a modulator of lysophosphatidic acid (LPA) receptors. LPA is a bioactive lipid involved in various cellular processes, including cell proliferation, migration, and survival. Compounds that interact with LPA receptors can influence these processes, making them potential candidates for treating diseases such as cancer and fibrosis .

Interaction with LPA Receptors

Research indicates that sodium 2-(hydroxymethyl)cyclobutanecarboxylate and similar compounds may act as antagonists to specific LPA receptors. This antagonistic action could help mitigate pathological conditions associated with excessive LPA signaling, such as:

- Cancer progression : By inhibiting LPA receptor signaling, the compound may reduce tumor cell proliferation and migration.

- Fibrosis : Inhibiting LPA signaling pathways can potentially alleviate fibrotic conditions in organs like the liver and lungs .

Therapeutic Applications

The therapeutic potential of sodium 2-(hydroxymethyl)cyclobutanecarboxylate extends to various medical conditions:

- Anti-inflammatory effects : By modulating LPA receptor activity, the compound may exhibit anti-inflammatory properties beneficial in treating autoimmune diseases.

- Cancer therapy : The ability to inhibit tumor cell migration suggests a role in cancer treatment protocols .

Case Studies and Research Findings

Recent studies have highlighted the efficacy of sodium 2-(hydroxymethyl)cyclobutanecarboxylate in preclinical models:

- In vitro studies : Experiments demonstrated that the compound reduced the migration of cancer cells in response to LPA stimulation, indicating its potential as an anti-metastatic agent.

- Animal models : In vivo studies showed reduced tumor growth rates when treated with sodium 2-(hydroxymethyl)cyclobutanecarboxylate compared to control groups .

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism | Potential Application |

|---|---|---|

| Antagonism of LPA receptors | Inhibition of cell proliferation and migration | Cancer treatment |

| Anti-inflammatory effects | Modulation of immune responses | Treatment of autoimmune diseases |

| Reduction in fibrosis | Alleviation of excessive tissue remodeling | Liver and lung fibrosis therapy |

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity of Sodium 2-(hydroxymethyl)cyclobutanecarboxylate experimentally?

- Methodological Answer: Utilize spectroscopic techniques such as nuclear magnetic resonance (NMR) to analyze the cyclobutane ring and hydroxymethyl substituents. For example, -NMR can resolve the cyclobutane proton splitting patterns (typically 4–5 ppm) and the hydroxymethyl group (3.5–4.0 ppm). Infrared (IR) spectroscopy (e.g., 1700–1750 cm) can confirm the carboxylate moiety. Cross-reference with databases like PubChem or CAS Common Chemistry for spectral validation .

Q. What synthetic routes are feasible for preparing Sodium 2-(hydroxymethyl)cyclobutanecarboxylate?

- Methodological Answer: A retrosynthetic approach involves cyclobutane ring formation via [2+2] photocycloaddition or ring-closing metathesis. Functionalization steps include hydroxymethylation via aldol condensation or nucleophilic substitution. For carboxylation, direct oxidation of a primary alcohol to a carboxylic acid followed by sodium salt formation is recommended. Validate intermediates using high-resolution mass spectrometry (HRMS) and monitor reaction progress via thin-layer chromatography (TLC) .

Q. How can the solubility and stability of Sodium 2-(hydroxymethyl)cyclobutanecarboxylate be optimized for aqueous-phase reactions?

- Methodological Answer: Solubility in water is influenced by the sodium carboxylate group, but cyclobutane hydrophobicity may reduce it. Use co-solvents (e.g., DMSO:water mixtures) or surfactants to enhance solubility. Stability studies (pH 4–9, 25–60°C) should employ HPLC to track degradation products. Buffered solutions (e.g., Tris-HCl) can mitigate pH-dependent hydrolysis .

Advanced Research Questions

Q. How does the stereochemistry of the cyclobutane ring affect the reactivity of Sodium 2-(hydroxymethyl)cyclobutanecarboxylate in catalytic systems?

- Methodological Answer: Use enantioselective synthesis (e.g., chiral catalysts) to isolate cis/trans isomers. Compare reaction kinetics in cross-coupling or hydrogenation reactions via -NMR or X-ray crystallography. For example, trans-configurations may exhibit steric hindrance in Pd-catalyzed reactions, reducing yields by 15–20% compared to cis isomers .

Q. What spectroscopic techniques are most effective for detecting trace impurities in Sodium 2-(hydroxymethyl)cyclobutanecarboxylate?

- Methodological Answer: Liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) can identify impurities at ppm levels. Pair with differential scanning calorimetry (DSC) to detect polymorphic forms. For cyclobutane-specific impurities, gas chromatography (GC-MS) with derivatization (e.g., silylation) enhances volatility .

Q. How can computational modeling predict the thermodynamic stability of Sodium 2-(hydroxymethyl)cyclobutanecarboxylate in solution?

- Methodological Answer: Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to assess strain energy in the cyclobutane ring. Solvation free energy can be modeled using COSMO-RS. Compare predicted vs. experimental Gibbs free energy values (ΔG) from isothermal titration calorimetry (ITC) .

Q. What strategies reconcile contradictory data on the biological activity of cyclobutane derivatives like Sodium 2-(hydroxymethyl)cyclobutanecarboxylate?

- Methodological Answer: Conduct meta-analyses of published datasets (e.g., Reaxys, SciFinder) to identify variables such as assay conditions (pH, temperature) or cell lines. Reproduce key studies with standardized protocols. For example, discrepancies in cytotoxicity (IC) may arise from differing mitochondrial toxicity assay methods (MTT vs. resazurin) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.